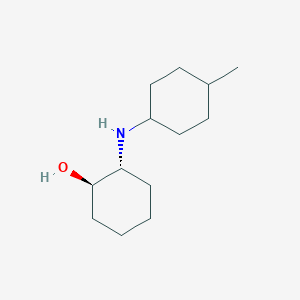
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylcyclohexanone.
Reductive Amination: The key step involves reductive amination, where the ketone group of cyclohexanone reacts with 4-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as trans-4-(dibenzylamino)cyclohexanol and other cyclohexylamine derivatives.
Uniqueness: The unique chiral structure and specific functional groups of this compound contribute to its distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
(1R,2R)-2-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h10-15H,2-9H2,1H3/t10?,11?,12-,13-/m1/s1 |
Clave InChI |
UDIWHNDBKLQGCV-FIYWTHMPSA-N |
SMILES isomérico |
CC1CCC(CC1)N[C@@H]2CCCC[C@H]2O |
SMILES canónico |
CC1CCC(CC1)NC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)
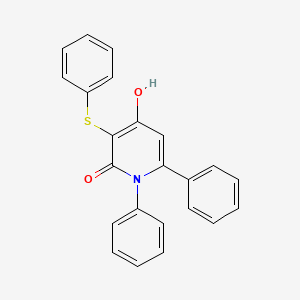

![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)
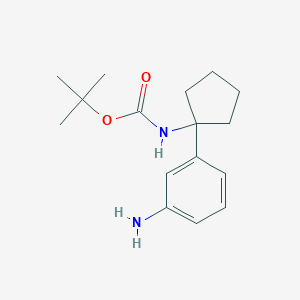


![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)

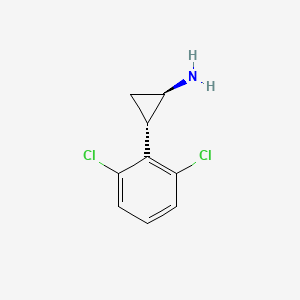
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
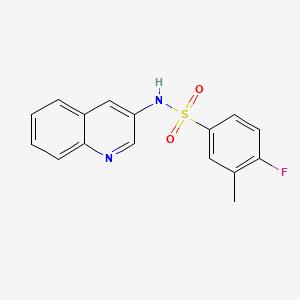
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
